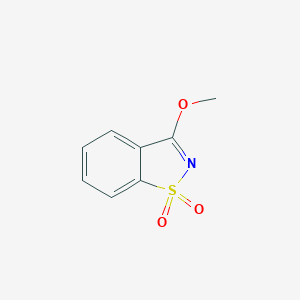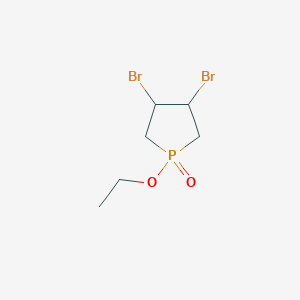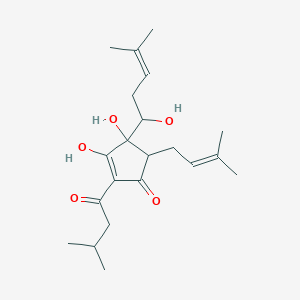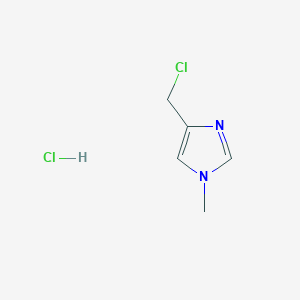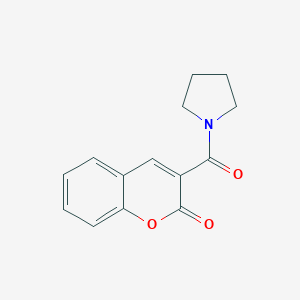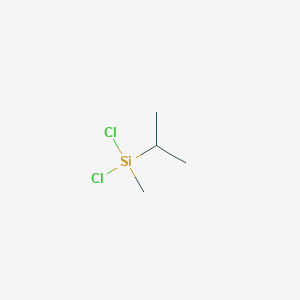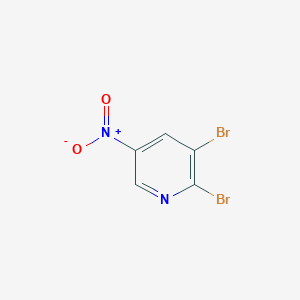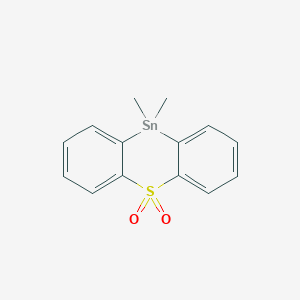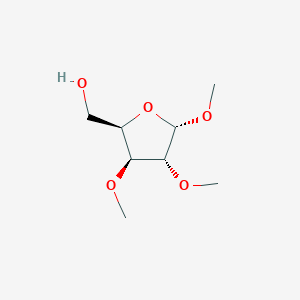
alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is a chemical compound that is commonly used in scientific research. This compound is synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is not well understood. However, it is believed that this compound interacts with enzymes involved in glycosylation and carbohydrate metabolism. It is also believed that alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- may act as an inhibitor of certain enzymes.
Efectos Bioquímicos Y Fisiológicos
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in glycosylation and carbohydrate metabolism. It has also been found to affect the growth and development of certain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- in lab experiments has several advantages. This compound is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, one limitation of using alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- in lab experiments is that its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for the study of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. One direction is the study of its mechanism of action. Another direction is the synthesis of analogs of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. These analogs could be used to study the structure-activity relationship of this compound. Additionally, the study of the effects of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- on different cell types could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is a chemical compound that is commonly used in scientific research. This compound is synthesized using various methods and has several biochemical and physiological effects. Its mechanism of action is not well understood, but it is believed to interact with enzymes involved in glycosylation and carbohydrate metabolism. The use of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- in lab experiments has several advantages, but its limitations should be considered. There are several future directions for the study of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-, including the study of its mechanism of action and the synthesis of analogs.
Métodos De Síntesis
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is synthesized using various methods. One of the most common methods is the reaction of methyl alpha-D-xylofuranoside with iodomethane in the presence of silver oxide. This reaction results in the formation of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. Other methods include the reaction of methyl alpha-D-xylofuranoside with dimethyl sulfate or methyl triflate in the presence of a base.
Aplicaciones Científicas De Investigación
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is commonly used in scientific research. This compound is used as a substrate for various enzymes, including glycosyltransferases and glycosidases. It is also used as a starting material for the synthesis of various carbohydrates and glycoconjugates. Additionally, alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is used in the study of glycosylation and carbohydrate metabolism.
Propiedades
Número CAS |
15821-56-4 |
|---|---|
Nombre del producto |
alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- |
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-3,4,5-trimethoxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C8H16O5/c1-10-6-5(4-9)13-8(12-3)7(6)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8+/m1/s1 |
Clave InChI |
FYKMACNFDGQAMI-CWKFCGSDSA-N |
SMILES isomérico |
CO[C@H]1[C@H](O[C@@H]([C@@H]1OC)OC)CO |
SMILES |
COC1C(OC(C1OC)OC)CO |
SMILES canónico |
COC1C(OC(C1OC)OC)CO |
Sinónimos |
Methyl 2-O,3-O-dimethyl-α-D-xylofuranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



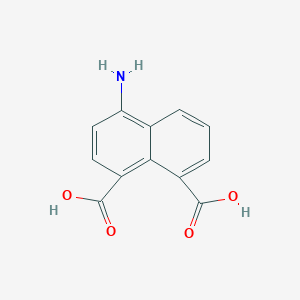
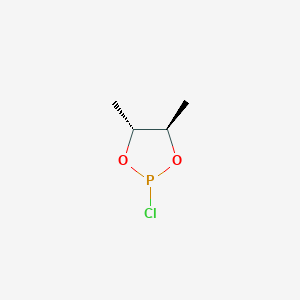
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
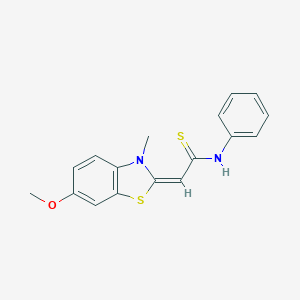

![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
